Cas no 82769-76-4 ((3S)-3-amino-3-phenylpropan-1-ol)

(3S)-3-amino-3-phenylpropan-1-ol structure
82769-76-4 structure
Productnaam:(3S)-3-amino-3-phenylpropan-1-ol
CAS-nummer:82769-76-4
MF:C9H13NO
MW:151.205622434616
MDL:MFCD01311768
CID:60495
PubChem ID:2734520

(3S)-3-amino-3-phenylpropan-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-3-Amino-3-phenylpropan-1-ol
    • (S)-1-Phenyl-3-propanolamine
    • S-3-amino-3-phenylpropan-1-ol
    • (3S)-3-amino-3-phenylpropan-1-ol
    • (S)-3-AMINO-3-PHENYLPROPANOL
    • DS-1777
    • AC-071
    • EN300-188674
    • AMY12567
    • AKOS015854099
    • SEQXIQNPMQTBGN-VIFPVBQESA-N
    • (S)-1-phenyl-3-hydroxypropylamine
    • (s)-3-amino-3-phenyl-propan-1-ol
    • MFCD01311768
    • CS-W002754
    • (3S)-3-amino-3-phenyl-1-propanol
    • (S)-3-Amino-3-phenyl-1-propanol
    • Q-200035
    • BCP28027
    • (s)-3-amino-3-phenyl propan-1-ol
    • DTXSID90370345
    • (3S)-3-amino-3-phenyl-propan-1-ol
    • 82769-76-4
    • SCHEMBL1454854
    • (s)-3-phenyl-beta-alaninol
    • (γS)-γ-Aminobenzenepropanol (ACI)
    • Benzenepropanol, γ-amino-, (S)- (ZCI)
    • (-)-3-Amino-3-phenylpropanol
    • (gammaS)-gamma-Aminobenzenepropanol; (-)-3-Amino-3-phenylpropanol; (3S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenylpropanol
    • A2610
    • MDL: MFCD01311768
    • Inchi: 1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
    • InChI-sleutel: SEQXIQNPMQTBGN-VIFPVBQESA-N
    • LACHT: [C@H](C1C=CC=CC=1)(N)CCO

Berekende eigenschappen

  • Exacte massa: 151.099714g/mol
  • Oppervlakte lading: 0
  • XLogP3: 0.5
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Aantal draaibare bindingen: 3
  • Monoisotopische massa: 151.099714g/mol
  • Monoisotopische massa: 151.099714g/mol
  • Topologisch pooloppervlak: 46.2Ų
  • Zware atoomtelling: 11
  • Complexiteit: 99.7
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Aantal tautomers: nothing
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: Colorless to Yellow Liquid
  • Dichtheid: 1.0406 (rough estimate)
  • Kookpunt: 293℃ at 760 mmHg
  • Vlampunt: 131.0±21.8 °C
  • Brekindex: 1.4755 (estimate)
  • PSA: 46.25000
  • LogboekP: 1.76910
  • Oplosbaarheid: Not available
  • Dampfdruk: 0.0±0.6 mmHg at 25°C

(3S)-3-amino-3-phenylpropan-1-ol Beveiligingsinformatie

(3S)-3-amino-3-phenylpropan-1-ol Douanegegevens

  • HS-CODE:2922199090
  • Douanegegevens:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(3S)-3-amino-3-phenylpropan-1-ol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2610-5G
(S)-3-Amino-3-phenylpropan-1-ol
82769-76-4 >93.0%(T)
5g
¥600.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044379-100g
(S)-3-Amino-3-phenylpropan-1-ol
82769-76-4 98%
100g
¥2759.00 2024-07-28
abcr
AB285551-10g
(S)-3-Amino-3-phenyl-propan-1-ol, 97%; .
82769-76-4 97%
10g
€219.00 2023-09-09
eNovation Chemicals LLC
Y1303400-10g
(S)-3-Amino-3-phenylpropan-1-ol
82769-76-4 97%
10g
$340 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S91610-5g
(S)-3-Amino-3-phenylpropan-1-ol
82769-76-4
5g
¥528.0 2021-09-07
Chemenu
CM116696-10g
(S)-3-Amino-3-phenyl-1-propanol
82769-76-4 95+%
10g
$374 2021-06-17
Chemenu
CM116696-5g
(S)-3-Amino-3-phenyl-1-propanol
82769-76-4 95+%
5g
$234 2021-06-17
Chemenu
CM116696-25g
(S)-3-Amino-3-phenyl-1-propanol
82769-76-4 95+%
25g
$748 2021-06-17
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY033781-0.25g
(S)-3-Amino-3-phenyl-1-propanol
82769-76-4 ≥95%
0.25g
¥25.00 2024-07-09
Apollo Scientific
OR471660-5g
(S)-3-Amino-3-phenyl-1-propanol
82769-76-4 98+%
5g
£44.00 2024-07-20

(3S)-3-amino-3-phenylpropan-1-ol Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water
Referentie
Kinetic and NMR spectroscopic studies of chiral mixed sodium/lithium amides used for the deprotonation of cyclohexene oxide
Sott, Richard; et al, Chemistry - A European Journal, 2005, 11(16), 4785-4792

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  rt
Referentie
Short enantioselective routes to (S)-Dapoxetine
Rapolu, Rajesh Kumar; et al, Chemistry & Biology Interface, 2013, 3(1), 50-60

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Referentie
Syntheses of a Flobufen Metabolite and Dapoxetine Based on Enantioselective Allylation of Aromatic Aldehydes
Hessler, Filip; et al, European Journal of Organic Chemistry, 2014, 2014(12), 2543-2548

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referentie
Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method
Chen, Wen; et al, Chemical Communications (Cambridge, 2014, 50(47), 6259-6262

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Methanol
Referentie
An efficient formal synthesis of (S)-dapoxetine from enantiopure 3-hydroxy azetidin-2-one
Chincholkar, Pinak M.; et al, Tetrahedron, 2009, 65(12), 2605-2609

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referentie
Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(-)-Dapoxetine Starting with 3-Phenyl-1-propanol
Kang, Soyeong; et al, Journal of Organic Chemistry, 2010, 75(1), 237-240

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Referentie
Preparation of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol via resolution with immobilized penicillin G acylase
Fadnavis, Nitin W.; et al, Tetrahedron: Asymmetry, 2006, 17(2), 240-244

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  23 h, 50 °C
1.2 Reagents: Ammonium hydroxide ;  basified
Referentie
Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine
Torre, Oliver; et al, Tetrahedron: Asymmetry, 2006, 17(5), 860-866

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  18 h, reflux
Referentie
Scope and computational insights into enantioselective C-H amination through silver-catalyzed nitrene transfer
Schroeder, Emily Z.; et al, ChemRxiv, 2023, 1, 1-10

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → reflux; 5 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Referentie
Synthesis of (S)-dapoxetine by biomethod
Zhang, De-rong; et al, Shengwu Jiagong Guocheng, 2010, 8(2), 13-17

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride
Referentie
High asymmetric induction in the 1,3-dipolar cycloaddition of (R)-(+)-p-tolyl vinyl sulfoxide with acyclic nitrones
Koizumi, Toru; et al, Journal of Organic Chemistry, 1982, 47(20), 4004-5

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  rt; 1 h, rt; 5 h, rt → reflux
1.2 Reagents: Triethylamine Solvents: Ethanol ;  15 min
2.1 Reagents: Sodium triacetoxyborohydride Solvents: Tetrahydrofuran ;  10 min, 0 °C
2.2 Reagents: Boron trifluoride etherate ;  0 °C; 5 h, 0 °C
2.3 Reagents: Methanol ;  0 °C
Referentie
Synthesis of Dapoxetine
Ning, Yan-shi; et al, Huaxue Shiji, 2015, 37(2), 185-188

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Toluene ;  rt; rt → reflux; 6 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ;  10 °C; 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Referentie
A stereoselective synthesis of (S)-dapoxetine starting from trans-cinnamyl alcohol
Venkatesan, K.; et al, ARKIVOC (Gainesville, 2008, (16), 302-310

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  1 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 1.5 h, rt
2.2 Reagents: Triethylamine Solvents: Methanol
Referentie
An efficient formal synthesis of (S)-dapoxetine from enantiopure 3-hydroxy azetidin-2-one
Chincholkar, Pinak M.; et al, Tetrahedron, 2009, 65(12), 2605-2609

(3S)-3-amino-3-phenylpropan-1-ol Raw materials

(3S)-3-amino-3-phenylpropan-1-ol Preparation Products

Aanbevolen leveranciers
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
(CAS:82769-76-4)(3S)-3-amino-3-phenylpropan-1-ol
089
Amadis Chemical Company Limited
(CAS:82769-76-4)(S)-3-Amino-3-phenylpropan-1-ol
A10055
Zuiverheid:99%
Hoeveelheid:5.0g
Prijs ($):262.0